4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
Overview
Description
4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde is an organoboron compound that features a biphenyl structure with a boronate ester and an aldehyde functional group
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its role as a reagent in organic synthesis. It is used in the formation of carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound acts as a boron source, coupling with aryl or vinyl halides in the presence of a palladium catalyst .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis . The reaction pathway involves the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, transmetalation with the boron compound, and reductive elimination to form the coupled product .
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool in organic synthesis, enabling the construction of complex organic molecules from simpler precursors .
Action Environment
The efficacy and stability of the compound are influenced by various environmental factors. For example, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base, and is performed in a polar solvent such as water or an alcohol . The reaction may also be sensitive to air, requiring an inert atmosphere .
Biochemical Analysis
Biochemical Properties
4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts. The nature of these interactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation and reductive elimination to form the desired product .
Cellular Effects
The effects of 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns and metabolic flux .
Molecular Mechanism
At the molecular level, 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boronic ester group allows it to form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental stresses. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in significant biological activity without causing toxicity. Exceeding this range can lead to detrimental outcomes, including cellular damage and organ toxicity .
Metabolic Pathways
4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can affect metabolic flux by altering the levels of specific metabolites and influencing the activity of key metabolic enzymes. These interactions can lead to changes in cellular energy balance and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Borylation Reaction: The introduction of the boronate ester group is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction between an aryl halide and bis(pinacolato)diboron.
Formylation Reaction: The aldehyde group is introduced via a formylation reaction, often using a Vilsmeier-Haack reagent (a combination of DMF and POCl3) to convert an aryl boronate ester to the corresponding aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Palladium(0) catalysts in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-methanol.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester group but with an aniline moiety instead of an aldehyde.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronate ester group attached to a pyrazole ring.
4-Nitrophenyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate: Features a boronate ester group and a nitrophenyl moiety.
Uniqueness
4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of a boronate ester and an aldehyde functional group within a biphenyl framework. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and materials science.
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-7-5-14(13-21)6-8-15/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURICVYXHOKAHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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